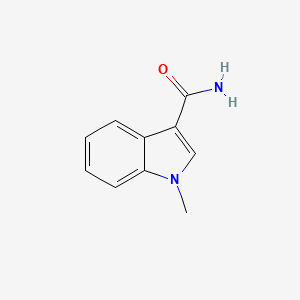

1-methyl-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

1-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHFXKJFJHBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356397 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118959-44-7 | |

| Record name | 1-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-indole-3-carboxamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-3-carboxamide is a derivative of the indole heterocyclic system, a core structure in many biologically active compounds. Its strategic placement of a methyl group on the indole nitrogen and a carboxamide group at the 3-position makes it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural details, a plausible synthetic route, and potential biological significance based on related compounds.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below, providing a clear reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| IUPAC Name | 1-methylindole-3-carboxamide | [1] |

| CAS Number | 118959-44-7 | [1] |

| InChI | InChI=1S/C10H10N2O/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H2,11,13) | [1] |

| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)N | |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 174.079312947 Da | [1] |

| Topological Polar Surface Area | 48 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved from 1-methyl-1H-indole-3-carboxylic acid. This transformation involves the activation of the carboxylic acid followed by amidation.

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

References

Theoretical Properties of 1-methyl-1H-indole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indole-3-carboxamide is a derivative of the privileged indole scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the theoretical properties of this compound, drawing upon computational studies of closely related indole derivatives to predict its electronic structure, physicochemical characteristics, and potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways in which indole derivatives have shown promise, such as the PI3K/Akt/mTOR and NF-κB signaling cascades implicated in cancer. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols for its synthesis and characterization are provided. Furthermore, logical diagrams illustrating potential signaling pathways and experimental workflows are presented using the DOT language for visualization.

Physicochemical and Computed Properties

The fundamental physicochemical properties of this compound have been computed and are presented in Table 1. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 174.079312947 Da | PubChem[1] |

| Polar Surface Area | 48 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Physical Description | Solid (Predicted) | Sigma-Aldrich |

| Storage Temperature | Ambient | Sigma-Aldrich |

Quantum Chemical Properties (Theoretical)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[3][4] For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO is often located on the substituent at the 3-position, suggesting it as a site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.[5]

-

HOMO: Expected to be localized on the indole nucleus, indicating its electron-donating capability.

-

LUMO: Likely to be centered on the carboxamide group, highlighting its electron-accepting potential.

-

Energy Gap (ΔE): The magnitude of this gap will influence the molecule's kinetic stability and electronic transitions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[6][7][8][9][10] For this compound, the MEP would likely show:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amide, indicating regions susceptible to electrophilic attack and hydrogen bond donation.

-

Positive Potential (Blue): Located around the hydrogen atoms of the amide group and potentially on the indole ring hydrogens, suggesting sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 1-methyl-1H-indole-3-carboxylic acid. The following is a generalized protocol based on standard peptide coupling reactions.[11]

Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Materials:

-

1-methyl-1H-indole-3-carboxylic acid

-

Ammonium chloride (or another ammonia source)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ammonium chloride (1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound would be confirmed using ¹H and ¹³C NMR spectroscopy. Based on data for similar compounds, the following characteristic peaks are expected.[12][13][14]

-

¹H NMR (in CDCl₃):

-

A singlet for the N-CH₃ protons around 3.8 ppm.

-

A broad singlet for the -NH₂ protons.

-

A singlet for the C2-H proton of the indole ring around 7.2 ppm.

-

Multiplets in the aromatic region (around 7.2-7.8 ppm) corresponding to the protons on the benzene ring of the indole nucleus.

-

-

¹³C NMR (in CDCl₃):

-

A peak for the N-CH₃ carbon around 33 ppm.

-

Peaks for the aromatic carbons of the indole ring between 100 and 140 ppm.

-

A peak for the carbonyl carbon of the amide around 168 ppm.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 175.08.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present.[15][16][17][18]

-

N-H stretching vibrations of the primary amide around 3400-3100 cm⁻¹.

-

C=O stretching vibration of the amide (Amide I band) around 1650 cm⁻¹.

-

N-H bending vibration of the amide (Amide II band) around 1620 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Potential Biological Activity and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[19][20][21][22] Specifically, indole-3-carbinol and its derivatives have been shown to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer cell proliferation, survival, and metastasis.[23][24][25][26]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[25][27] Its aberrant activation is a hallmark of many cancers. Indole compounds have been reported to inhibit this pathway at various nodes.[23][24][26] It is plausible that this compound could act as an inhibitor of one or more kinases in this pathway.

Hypothesized PI3K/Akt/mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its constitutive activation is observed in many cancers.[28][29] Indole-3-carbinol has been shown to suppress NF-κB activation.[30][31] this compound may exert anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.

Hypothesized NF-κB Inhibition

Caption: Postulated mechanism of NF-κB pathway inhibition by this compound.

Conclusion

This technical guide provides a theoretical and predictive overview of this compound, a compound of interest for further investigation in drug discovery. The presented physicochemical properties, inferred quantum chemical characteristics, and potential biological activities suggest that this molecule warrants further experimental validation. The provided hypothetical experimental protocols offer a starting point for its synthesis and characterization. Future research should focus on obtaining empirical data to confirm the theoretical predictions outlined in this document and to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | C10H10N2O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sparkle.pro.br [sparkle.pro.br]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. rsc.org [rsc.org]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 17. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 18. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. IJMS | Free Full-Text | Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 23. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Context of 1-methyl-1H-indole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indole-3-carboxamide is a naturally occurring indole derivative with documented antifungal properties. This technical guide provides an in-depth overview of its discovery, historical context, and key experimental data. The document outlines a plausible synthetic route based on established chemical principles and explores its potential mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized through Graphviz diagrams to facilitate a clear understanding of the subject matter.

Discovery and Historical Context

This compound was first identified as a natural product isolated from a strain of Actinomadura, a genus of Gram-positive bacteria.[1] Initial biological screening of this natural product revealed its potential as an antifungal agent, specifically demonstrating activity against Candida albicans.

Natural Occurrence and Initial Biological Activity

The discovery of this compound from a microbial source highlights the importance of natural product screening in the identification of novel bioactive compounds. The initial report of its antifungal activity against C. albicans has paved the way for further investigation into its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, with data sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 118959-44-7 |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Synthesis of this compound

While the compound is of natural origin, a reliable synthetic route is crucial for producing larger quantities for research and development. A plausible two-step synthesis is outlined below, starting from the commercially available 1-methyl-1H-indole-3-carboxylic acid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

This procedure is adapted from the Fischer-Speier esterification of indole-3-carboxylic acid.[2]

-

Materials:

-

1-methyl-1H-indole-3-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1-methyl-1H-indole-3-carboxylate.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This is a general amidation procedure from the corresponding ester.

-

Materials:

-

Methyl 1-methyl-1H-indole-3-carboxylate

-

Ammonia (aqueous or in methanol)

-

-

Procedure:

-

Dissolve methyl 1-methyl-1H-indole-3-carboxylate (1 equivalent) in a solution of ammonia in methanol or aqueous ammonia.

-

Heat the mixture in a sealed vessel at a temperature between 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold methanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain this compound.

-

Biological Activity and Potential Mechanism of Action

The primary reported biological activity of this compound is its antifungal effect against Candida albicans. While the specific molecular target and signaling pathway have not been elucidated for this particular compound, studies on structurally related indole derivatives, such as indole-3-carboxaldehyde, provide a plausible hypothesis for its mechanism of action.

Indole-3-carboxaldehyde has been shown to exert its antifungal effects by disrupting the mitochondrial function in fungi.[3] This disruption leads to a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and ultimately, fungal cell death.[3] It is hypothesized that this compound may share a similar mechanism of action.

Proposed Antifungal Signaling Pathway

Caption: Proposed antifungal mechanism of this compound.

Quantitative Data

The following table summarizes the reported quantitative biological data for this compound.

| Organism | Assay | Result |

| Candida albicans | Antifungal Activity | IC₅₀ = 42 µg/mL |

Conclusion

This compound is a natural product with demonstrated antifungal activity. Its discovery from an Actinomadura species adds to the growing list of bioactive compounds from microbial sources. While its specific mechanism of action is yet to be fully elucidated, it is hypothesized to target mitochondrial function, similar to other antifungal indole derivatives. The synthetic route outlined in this guide provides a basis for the laboratory-scale production of this compound, enabling further research into its biological properties and potential therapeutic applications. Future studies should focus on identifying its precise molecular target, delineating the downstream signaling pathways, and evaluating its efficacy and safety in preclinical models.

References

A Technical Guide to the Computational and Experimental Analysis of 1-methyl-1H-indole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indole-3-carboxamide is a molecule of interest within the broader class of indole derivatives, which are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1] The biological activity of these compounds is often attributed to the indole scaffold and the nature of its substituents, which can modulate interactions with biological targets. Computational chemistry offers a powerful avenue to explore the structural, electronic, and reactive properties of such molecules, providing insights that can guide drug design and development. This guide presents a comprehensive overview of the computational and experimental methodologies for the study of this compound, establishing a foundational protocol for its characterization and potential therapeutic applications.

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities. The indole nucleus is a key structural motif in many natural products and synthetic drugs.[1] The carboxamide group at the 3-position is of particular interest due to its ability to participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. Methylation at the N1 position can influence the molecule's electronic properties and steric profile.

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry for predicting molecular properties and guiding experimental work. This whitepaper outlines a detailed protocol for the computational analysis of this compound, covering geometry optimization, vibrational analysis, and the study of electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. Furthermore, a standard experimental protocol for the synthesis and characterization of this compound is provided, alongside a framework for investigating its potential as a therapeutic agent through molecular docking.

Experimental Protocols

Synthesis of this compound

A representative synthetic route for this compound involves the amidation of 7-methyl-1H-indazole-3-carboxylic acid.[2] The general steps are outlined below:

-

Preparation of 7-Methyl-1H-indazole-3-carboxylic acid:

-

Amidation:

-

Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.0 equivalent) in dimethylformamide (DMF).[2]

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.[2]

-

Add ammonium chloride (1.5 equivalents) to the reaction mixture.[2]

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[2]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.[2]

-

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the aromatic C-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

Computational Methodology

The following computational protocol is proposed for a comprehensive theoretical study of this compound.

Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 09 or a later version is recommended.[3][4]

-

Method: Density Functional Theory (DFT) with the B3LYP functional.[3][5]

-

Basis Set: 6-311++G(d,p) is a suitable basis set for achieving a good balance between accuracy and computational cost for this type of molecule.[5][6]

-

Procedure:

-

The initial structure of this compound can be built using a molecular modeling program like GaussView.

-

Perform a full geometry optimization without any symmetry constraints.

-

Following optimization, a vibrational frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

-

Electronic Properties Analysis

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure.

-

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) provides insights into the chemical reactivity and kinetic stability of the molecule.[7] A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP):

-

The MEP map will be calculated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.[4][7]

-

Red regions on the MEP surface indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

-

-

Natural Bond Orbital (NBO) Analysis:

Data Presentation

Quantitative data from the computational studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Calculated Geometric Parameters of this compound (Note: The values below are hypothetical and for illustrative purposes only. They should be replaced with actual calculated data.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.385 | C2-N1-C9 | 108.5 |

| C2-C3 | 1.378 | N1-C2-C3 | 110.2 |

| C3-C10 | 1.480 | C2-C3-C10 | 125.8 |

| C10-N2 | 1.360 | C3-C10-N2 | 118.0 |

| C10-O1 | 1.245 | O1-C10-N2 | 122.5 |

| N1-C11 | 1.470 | C2-N1-C11 | 125.0 |

Table 2: Calculated Electronic Properties of this compound (Note: The values below are hypothetical and for illustrative purposes only.)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.15 |

Table 3: Selected Calculated Vibrational Frequencies of this compound (Note: The values below are hypothetical and for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| ν(N-H) stretch (amide) | 3450 | - | Asymmetric |

| ν(N-H) stretch (amide) | 3350 | - | Symmetric |

| ν(C=O) stretch | 1680 | - | Amide I |

| ν(C-H) stretch (aromatic) | 3100-3000 | - | - |

| δ(N-H) bend (amide) | 1620 | - | Amide II |

Molecular Docking

Molecular docking studies can be performed to predict the binding mode and affinity of this compound with a specific biological target. Given the known anticancer activities of many indole derivatives, a relevant cancer-related protein target could be selected.[1][8]

Molecular Docking Protocol

-

Target Selection: Choose a relevant protein target, for example, a kinase or a protein involved in cell cycle regulation. The 3D structure of the protein can be obtained from the Protein Data Bank (PDB).

-

Ligand and Protein Preparation:

-

The 3D structure of this compound will be the one obtained from the DFT geometry optimization.

-

The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Software: AutoDock Vina or similar software can be used for the docking simulation.

-

Grid Box Definition: A grid box encompassing the active site of the protein needs to be defined.

-

Docking and Analysis:

-

Perform the docking simulation to generate different binding poses of the ligand in the protein's active site.

-

Analyze the results based on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

-

Conclusion

This technical guide provides a comprehensive framework for the computational and experimental investigation of this compound. By following the detailed protocols for synthesis, characterization, DFT calculations, and molecular docking, researchers can obtain a thorough understanding of the physicochemical properties and potential biological activity of this molecule. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents based on the indole scaffold. The methodologies and data presentation formats outlined herein serve as a robust starting point for future studies in this area.

References

- 1. jpsbr.org [jpsbr.org]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. A multicomponent reaction to design antimalarial pyridyl-indole derivatives: Synthesis, biological activities and molec… [ouci.dntb.gov.ua]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Molecular Docking of 1-methyl-1H-indole-3-carboxamide with Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-methyl-1H-indole-3-carboxamide, a derivative of this important heterocyclic system, holds significant potential for therapeutic applications. Understanding the molecular interactions between this compound and its biological targets is paramount for rational drug design and development. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mechanism of action. This guide offers a comprehensive overview of the molecular docking of this compound with various putative protein targets, supported by experimental protocols and quantitative data from studies on analogous indole derivatives.

Target Proteins and Therapeutic Potential

Indole derivatives have been shown to interact with a wide range of protein targets, implicating them in diverse therapeutic areas, including oncology and infectious diseases. While specific docking studies on this compound are limited in publicly available literature, research on structurally similar indole-3-carboxamides and N-methylated indoles allows us to extrapolate potential targets. Key protein families and specific targets identified for analogous compounds include:

-

Protein Kinases: These enzymes are crucial regulators of cellular signaling pathways and are frequently dysregulated in cancer. Indole derivatives have been investigated as inhibitors of various kinases. For instance, derivatives of 1H-indazole-3-carboxamide have shown potent inhibition of p21-activated kinase 1 (PAK1), a recognized target in cancer progression.[1]

-

Enzymes in Microbial Pathogenesis: The unique metabolic pathways of microorganisms present opportunities for selective drug targeting. Indole derivatives have been explored as inhibitors of enzymes essential for bacterial and fungal survival. For example, in silico studies have targeted UDP-N-acetylmuramate-L-alanine ligase (MurC) and lanosterol 14α-demethylase, which are crucial for bacterial cell wall synthesis and fungal cell membrane integrity, respectively.[2]

-

Viral Proteins: Indole-based compounds have been identified as inhibitors of viral entry and replication. A notable example is the inhibition of the HIV-1 envelope glycoprotein gp120, which is critical for the virus's entry into host cells.[3]

Quantitative Docking Data Summary

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery. Molecular docking simulations provide quantitative estimates of this affinity, typically expressed as binding energy (in kcal/mol). Lower binding energy values indicate a more stable and favorable interaction. The following table summarizes docking scores for various indole derivatives against their respective protein targets, serving as a reference for the potential interactions of this compound.

| Ligand (Indole Derivative) | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Indole-based oxadiazole derivative | Factor H binding protein (fHbp) | 3QZ0 | -7.3 | Not specified | [4] |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Bovine Serum Albumin (BSA) | 4F5S | Not specified | Site I (subdomain IIA) | [5] |

| N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide derivative | DNA gyrase (Mycobacterium tuberculosis) | 5BS8 | -8.5 to -10.2 | Not specified | [6] |

| 1H-indazole-3-carboxamide derivative | p21-activated kinase 1 (PAK1) | Not specified | IC50 = 9.8 nM (experimental) | Not specified | [1] |

| Indole derivative | HIV-1 gp120 | Not specified | Not specified | Val255 | [3] |

| Chromenol derivative based on indole core | UDP-N-acetylmuramate-L-alanine ligase (MurC) | 2F00 | -11.5 | Not specified | [2] |

| Chromenol derivative based on indole core | Human lanosterol 14α-demethylase | 6UEZ | -8.5 | Not specified | [2] |

Experimental Protocols

A standardized and rigorous molecular docking protocol is essential for obtaining reliable and reproducible results. The following section outlines a typical workflow for the molecular docking of this compound, based on established methodologies for indole derivatives.[2][4][7]

Ligand Preparation

-

3D Structure Generation: The 3D structure of this compound can be generated using software such as ChemDraw or sourced from databases like PubChem.[8]

-

Energy Minimization: The ligand structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy and stable conformation. This can be performed using software like Avogadro or integrated into docking software packages.

-

File Format Conversion: The optimized ligand structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).

Protein Preparation

-

Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Preprocessing: The protein structure is prepared by removing water molecules, heteroatoms (except for essential cofactors), and adding polar hydrogen atoms. This step is crucial for accurate docking and can be performed using tools like AutoDockTools (ADT) or Schrödinger's Protein Preparation Wizard.

-

Receptor Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket, allowing the ligand to explore different conformations. For example, a grid box with dimensions of 25 x 25 x 25 Å can be centered on the active site.[4]

Molecular Docking Simulation

-

Docking Software: Several software packages are available for molecular docking, including AutoDock Vina, PyRx, and Glide.[2][7]

-

Docking Algorithm: A flexible docking approach is typically employed, allowing the ligand to be flexible while keeping the protein rigid. This generates multiple binding poses (conformations) of the ligand within the protein's active site.

-

Scoring and Analysis: The docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.

Visualization of Workflows and Pathways

Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway

Indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10][11] Inhibition of this pathway is a key strategy in cancer therapy.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular homeostasis.[9][12] Indole derivatives are known to be ligands for AhR.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

Molecular docking serves as an invaluable tool in the early stages of drug discovery, enabling the identification of potential protein targets and the elucidation of binding mechanisms for novel compounds like this compound. While direct experimental data for this specific molecule is emerging, the wealth of information available for analogous indole derivatives provides a strong foundation for predictive modeling and hypothesis-driven research. The protocols and data presented in this guide offer a framework for researchers to conduct in silico investigations, paving the way for the development of new therapeutics based on the versatile indole scaffold. Future experimental validation of the predicted interactions will be crucial to confirm the therapeutic potential of this compound.

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. This compound | C10H10N2O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 1-methyl-1H-indole-3-carboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the diverse and pharmacologically significant indole family. While direct experimental evidence elucidating its precise mechanism of action remains to be established, its structural features suggest several plausible biological activities. This technical guide consolidates available information on structurally related compounds to speculate on the potential mechanisms of action of this compound. We explore its potential roles as a modulator of cannabinoid receptors, a kinase inhibitor, and a regulator of the PI3K/Akt/mTOR signaling pathway. This document aims to provide a foundational framework to guide future research and hypothesis-driven experimentation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The N-methylation at the indole nitrogen and the carboxamide group at the C3 position of this compound are key structural motifs that could dictate its interaction with various biological targets. In the absence of direct studies on this specific molecule, this guide will leverage data from analogous compounds to propose and explore potential mechanisms of action.

Speculated Mechanisms of Action

Based on the pharmacological profiles of structurally similar indole derivatives, we propose three primary speculative mechanisms of action for this compound.

Cannabinoid Receptor Modulation

Several indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid 1 (CB1) receptor.[2][3] These modulators can enhance or diminish the effects of endogenous cannabinoids, offering a nuanced approach to targeting the endocannabinoid system.

Hypothesis: this compound may act as an allosteric modulator of cannabinoid receptors, particularly the CB1 receptor.

Supporting Evidence from Related Compounds:

-

5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a known allosteric modulator of the CB1 receptor.[4]

-

Structure-activity relationship (SAR) studies on indole-2-carboxamides have shown that modifications to the indole core and the carboxamide substituent can significantly impact their allosteric modulation of the CB1 receptor.[3]

Proposed Experimental Workflow to Test this Hypothesis:

Caption: Proposed workflow to investigate CB1 receptor modulation.

Detailed Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled orthosteric CB1 agonist (e.g., [3H]CP55,940) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Analyze the data to determine if this compound alters the binding affinity (Kd) or the maximum number of binding sites (Bmax) of the radioligand.

Kinase Inhibition

The indole scaffold is a common feature in a multitude of kinase inhibitors, targeting a wide range of kinases involved in cell signaling and proliferation.[5][6]

Hypothesis: this compound may act as an inhibitor of one or more protein kinases.

Supporting Evidence from Related Compounds:

-

1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[7]

-

Numerous indole-containing compounds have been developed as inhibitors of kinases such as EGFR, CDK, Akt, and PI3K.[5]

Proposed Experimental Workflow to Test this Hypothesis:

Caption: Proposed workflow for kinase inhibitor screening.

Detailed Experimental Protocol: In Vitro Kinase Assay (for a specific hit kinase)

-

Reagents: Obtain the purified recombinant hit kinase, its specific substrate, and ATP.

-

Reaction Buffer: Prepare a suitable kinase reaction buffer.

-

Reaction: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP.

-

Detection: After a set incubation period, stop the reaction and measure the kinase activity. This can be done using various methods, such as phosphorylation-specific antibodies (e.g., ELISA or Western blot) or by measuring the consumption of ATP (e.g., using a luminescence-based assay like Kinase-Glo®).

-

IC50 Calculation: Plot the kinase activity against the concentration of the compound and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Regulation of the PI3K/Akt/mTOR Signaling Pathway

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8][9][10]

Hypothesis: this compound may modulate the PI3K/Akt/mTOR signaling pathway.

Proposed Signaling Pathway for Investigation:

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocol: Western Blot Analysis

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7, PC-3) and treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., a known PI3K/Akt/mTOR inhibitor) and a vehicle control.

-

Cell Lysis: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated (active) and total forms of key proteins in the pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.

Quantitative Data from Related Indole Derivatives

To provide a comparative context for the potential potency of this compound, the following table summarizes quantitative data for some related indole compounds from the literature.

| Compound Class | Specific Compound Example | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference |

| Indole-2-carboxamides | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | CB1 Receptor | Radioligand Binding | K_B = 167.3 nM | [3] |

| 1H-indazole-3-carboxamides | Compound 30l | PAK1 | Enzyme Inhibition | IC50 = 9.8 nM | [7] |

| Indole-based Inhibitors | HA-2g | PI3Kα | Kinase Assay | IC50 = 0.23 µM | [1] |

| Indole-based Inhibitors | HA-2g | mTOR | Kinase Assay | IC50 = 0.31 µM | [1] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the structural homology to known bioactive indole derivatives provides a strong basis for forming testable hypotheses. The speculative mechanisms presented in this guide—cannabinoid receptor modulation, kinase inhibition, and regulation of the PI3K/Akt/mTOR pathway—offer promising avenues for future investigation.

We recommend a systematic approach beginning with broad screening assays, such as a kinase panel and receptor binding assays, to identify initial hits. Subsequent in-depth biochemical and cell-based assays, as detailed in the proposed experimental protocols, will be crucial to validate these initial findings and to precisely define the molecular targets and cellular effects of this compound. Such studies will be instrumental in unlocking the therapeutic potential of this and related indole compounds.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 1-methyl-1H-indole-3-carboxamide: A Technical Guide

Disclaimer: Direct biological data for 1-methyl-1H-indole-3-carboxamide is limited in publicly available literature. This guide provides an in-depth overview of the potential biological targets of this compound by examining the well-documented activities of the broader indole-3-carboxamide scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation for this compound and its analogs.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products, pharmaceuticals, and clinical candidates. The functionalization of the indole ring at various positions has led to the discovery of potent and selective modulators of a wide range of biological targets. The indole-3-carboxamide moiety, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting diverse activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. This technical guide will explore the potential biological targets of this compound by summarizing the known activities of structurally related indole-3-carboxamide derivatives.

Potential Biological Targets and Activities

Based on the activities of analogous compounds, this compound could potentially interact with several key biological targets. These are summarized below, with quantitative data for representative analogs presented in Table 1.

Protein Kinases

The indole scaffold is a common feature in many kinase inhibitors. Indole-3-carboxamide derivatives have been investigated for their ability to inhibit various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are major drug targets. Certain indole-3-carboxamide derivatives have shown affinity for GPCRs, including serotonin (5-HT) receptors, suggesting potential applications in neuroscience and other therapeutic areas. For instance, some analogs have been identified as potent 5-HT1A receptor agonists.[1]

Enzymes Involved in Cancer Progression

Derivatives of the indole-3-carboxamide scaffold have demonstrated antiproliferative activity against various cancer cell lines.[2] The potential mechanisms of action are diverse and may involve the inhibition of enzymes crucial for tumor growth and survival.

Microbial Targets

The indole-3-carboxamide backbone has been incorporated into molecules with antimicrobial properties. These compounds may represent a starting point for the development of new anti-infective agents.

Quantitative Data for Indole-3-Carboxamide Analogs

The following table summarizes the biological activities of various indole-3-carboxamide derivatives, providing a reference for the potential potency of this compound.

| Compound Class | Target | Assay Type | Value (IC50/EC50/Ki) | Reference |

| Indole-3-carboxamides | 5-HT1A Receptor | Radioligand Binding | Ki = 1.5 nM | [1] |

| Indole-2-carboxamides | Paediatric brain tumour cells (KNS42) | Cytotoxicity Assay | IC50 = 0.84 μM | [3] |

| Indole-3-carboxamides | Trypanosoma cruzi | Antiparasitic Assay | pEC50 = 5.7 | [2] |

| Synthetic Cannabinoids (Indole-3-carboxamide type) | Cannabinoid Receptor 1 (CB1) | Receptor Binding Assay | Varies significantly with structure | [4] |

Table 1: Summary of quantitative biological activity data for representative indole-3-carboxamide analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments that could be employed to investigate the biological activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound solution.

-

Add 5 µL of a solution containing the kinase and its substrate to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPCR Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific GPCR by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radiolabeled ligand (e.g., [3H]-ligand)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, add cell membranes, radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for identifying the biological targets of a novel compound.

Conclusion

References

In-Depth Technical Guide to Pharmacophore Modeling for 1-Methyl-1H-indole-3-carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and application of pharmacophore modeling for the discovery and optimization of 1-methyl-1H-indole-3-carboxamide analogs as potential therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties. Pharmacophore modeling serves as a crucial computational tool to elucidate the key chemical features required for their biological activity, thereby guiding the rational design of more potent and selective molecules.

Introduction to Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target to trigger or block its response. Pharmacophore modeling is a computational technique that identifies and utilizes these features to design or discover new drug candidates. This approach is particularly valuable in the early stages of drug discovery for hit identification and lead optimization.

There are two primary approaches to pharmacophore modeling:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional (3D) structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature hypothesis that explains their shared biological activity.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, this method can be used. It involves identifying the key interaction points between the target and a known ligand within the binding site to generate a pharmacophore model.

Pharmacophore Modeling Workflow

The general workflow for developing a pharmacophore model involves several key steps, from data collection to model validation and application in virtual screening.

Caption: A generalized workflow for pharmacophore modeling.

Application to Indole-3-Carboxamide Analogs as Anticancer Agents

While a specific pharmacophore modeling study for this compound analogs is not extensively available in the public literature, we can extrapolate from studies on structurally related indole derivatives that target cancer-related pathways, such as the PI3K/Akt signaling cascade. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Small molecule inhibitors can target key components of this pathway, such as Akt itself.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of small molecules.

Quantitative Data for Indole-based Analogs

The following table summarizes the biological activity of a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which share a core structural similarity with the target compounds, against the MDA-MB-468 breast cancer cell line. This data is essential for developing a ligand-based pharmacophore model and understanding structure-activity relationships (SAR).

| Compound ID | N2-Substituent | GI50 (µM) vs. MDA-MB-468 |

| 1c | 4-Fluorobenzyl | 8.03 |

| 1d | 2-Fluorobenzyl | 8.75 |

| 1g | 3-(Trifluoromethyl)benzyl | 8.18 |

| 1h | 4-(Trifluoromethoxy)benzyl | 7.95 |

| 1i | 3-(Trifluoromethoxy)benzyl | 8.34 |

| 1j | 3-Methylbenzyl | 6.57 |

| 1k | 4-Methylbenzyl | 9.33 |

| 1l | 2-Naphthylmethyl | 9.52 |

| Ref 1 | Benzyl | 5.2 |

Data sourced from a study on pyrazino[1,2-a]indole-3-carboxamide analogs.[1]

Experimental Protocols

This section details the methodologies for key experiments in a typical pharmacophore modeling study.

Ligand-Based Pharmacophore Model Generation (Using PHASE)

A common software used for pharmacophore modeling is PHASE (Schrödinger Suite). The following protocol outlines the general steps for generating a ligand-based model.

-

Preparation of Ligands : A set of active compounds (training set) with a range of biological activities (e.g., IC50 or GI50 values) is selected. The 3D structures of these ligands are generated and minimized to their lowest energy conformations.

-

Defining Pharmacophoric Features : Common pharmacophoric features are identified within the training set. These typically include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic Group (HY)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable Group

-

-

Generating a Common Pharmacophore Hypothesis (CPH) : The software aligns the training set molecules and identifies common pharmacophoric features that are present in the most active compounds. It generates a set of hypotheses, each consisting of a specific 3D arrangement of features.

-

Scoring and Ranking Hypotheses : Each hypothesis is scored based on its ability to align the active ligands and its relevance to the observed biological activity. A 3D-QSAR model is often developed concurrently, which correlates the alignment of the molecules to the pharmacophore with their activity values.

-

Selection of the Best Hypothesis : The hypothesis with the best statistical significance (e.g., high correlation coefficient, low RMSD) is selected as the final pharmacophore model.

Pharmacophore Model Validation

Model validation is a critical step to ensure that the generated pharmacophore model is robust and has predictive power.

-

Test Set Validation : The model's ability to predict the activity of a set of compounds not included in the training set (the test set) is evaluated. A good model should accurately predict the activity of the test set compounds.

-

Decoy Set Screening : The model is used to screen a database containing a small number of known active compounds and a large number of presumed inactive compounds (decoys). The model's performance is assessed by its ability to enrich the active compounds from the decoys.

-

Goodness of Hit (GH) Score : The GH score is a metric used to evaluate the quality of a pharmacophore model. It considers the percentage of active compounds retrieved, the enrichment of active compounds in the hit list, and the total number of hits. A GH score between 0.7 and 1.0 generally indicates a good model.

The formula for the GH score is:

GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * (1 - ((Ht - Ha) / (D - A)))

Where:

-

A : Total number of active compounds in the database

-

D : Total number of compounds in the database

-

Ht : Total number of hits retrieved

-

Ha : Number of active compounds in the hit list

Synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs

The following is a generalized synthetic protocol for a class of compounds structurally related to 1-methyl-1H-indole-3-carboxamides.

-

Step 1: Peptide Coupling : Indole-2-carboxylic acid is coupled with L-serine methyl ester using a peptide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine in a solvent like dichloromethane (CH2Cl2).

-

Step 2: Cyclization : The product from step 1 is cyclized to form the tetrahydropyrazino[1,2-a]indole ring system.

-

Step 3: N-Alkylation/Arylation : The nitrogen at the 2-position of the pyrazinoindole ring is substituted with various arylmethyl groups.

-

Step 4: Transamidation : The methyl ester at the 3-position is converted to the desired carboxamide by reacting with an appropriate amine (e.g., furfurylamine or benzylamine).

Conclusion

Pharmacophore modeling is a powerful, computationally driven approach that significantly aids in the discovery and development of novel this compound analogs as potential therapeutic agents. By identifying the key molecular features responsible for biological activity, researchers can rationally design compounds with improved potency and selectivity. The integration of pharmacophore modeling with synthetic chemistry and biological evaluation creates a synergistic workflow that can accelerate the journey from hit identification to a viable drug candidate. This guide provides the foundational knowledge and protocols for researchers to apply these techniques in their own drug discovery efforts targeting important signaling pathways in diseases like cancer.

References

An In-depth Technical Guide to 1-methyl-1H-indole-3-carboxamide: Natural Origins, Derivatives, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indole-3-carboxamide is a naturally occurring indole alkaloid with documented origins in actinomycetes. This technical guide provides a comprehensive overview of its natural sources, potential biosynthetic pathways, and known derivatives. It further details its reported biological activities and furnishes experimental protocols for its synthesis and for key biological assays to facilitate further research and drug development endeavors.

Natural Product Origins

This compound has been identified as a metabolite produced by bacteria of the genus Actinomadura[1]. Additionally, an inactive isolate of this compound was obtained from a Streptomyces species associated with the marine sponge Craniella australiensis[2]. While the full extent of its natural distribution is still under investigation, these findings point towards actinomycetes, both terrestrial and marine-derived, as a key source of this compound.

Biosynthesis

The biosynthesis of indole alkaloids generally originates from the amino acid tryptophan[3]. While the specific enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on known biochemical transformations.

The likely biosynthetic route commences with the conversion of tryptophan to indole-3-carboxylic acid. This intermediate would then undergo N-methylation at the indole nitrogen, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. The final step would involve the amidation of the carboxylic acid group to form the carboxamide, a reaction likely catalyzed by an amide synthetase. The genes for these enzymes are often found clustered together in the genomes of producing organisms[4][5].

Caption: Putative biosynthetic pathway of this compound.

Derivatives of this compound

Currently, there is limited information available specifically on the natural and synthetic derivatives of this compound. However, the broader class of indole-3-carboxamides has been extensively explored, with modifications at various positions of the indole ring and on the carboxamide nitrogen. These derivatives have been investigated for a wide range of biological activities[6][7][8][9][10]. The synthesis of derivatives of the core molecule can be readily achieved through standard organic chemistry methodologies, starting from 1-methyl-1H-indole or 1-methyl-1H-indole-3-carboxylic acid.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, related indole-3-carboxamide derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities[6][10][11].

The mechanisms of action for these activities are diverse. For instance, some indole derivatives are known to disrupt bacterial cell membranes[6]. In the context of cancer, indole-3-carboxaldehyde, a related compound, has been shown to inhibit the activation of the NLRP3 inflammasome and reduce the production of reactive oxygen species (ROS) by activating the aryl hydrocarbon receptor (AhR)[12]. It is plausible that this compound and its derivatives may exert their biological effects through similar signaling pathways.

Caption: Potential signaling pathway for the anti-inflammatory activity of indole derivatives.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from 1-methyl-1H-indole.

Step 1: Formylation of 1-methyl-1H-indole to 1-methyl-1H-indole-3-carbaldehyde

A common method for the formylation of indoles is the Vilsmeier-Haack reaction[3][13][14].

-

Materials:

-

1-methyl-1H-indole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF and cool to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-methyl-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-methyl-1H-indole-3-carbaldehyde.

-

Step 2: Oxidation to 1-methyl-1H-indole-3-carboxylic acid and subsequent amidation

This step involves the oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation.

-

Materials:

-

1-methyl-1H-indole-3-carbaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Acetone

-

Hydrochloric acid (HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia solution (aqueous) or Ammonium chloride and a base (e.g., triethylamine)

-

Anhydrous DMF

-

Ethyl acetate

-

-

Procedure:

-

Oxidation: Dissolve 1-methyl-1H-indole-3-carbaldehyde in acetone and cool to 0 °C. Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter the manganese dioxide precipitate and wash with acetone. Acidify the filtrate with HCl to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry to obtain 1-methyl-1H-indole-3-carboxylic acid.

-

Amidation: To a solution of 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents)[15][16][17][18]. Stir the mixture at room temperature for 30 minutes. Add an aqueous solution of ammonia (excess) or a mixture of ammonium chloride (1.5 equivalents) and triethylamine (2 equivalents). Stir the reaction at room temperature overnight.

-